Cas no 2138082-37-6 (N-{6-azaspiro[2.5]octan-1-yl}-4-nitro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide)
N-{6-azaspiro[2.5]octan-1-yl}-4-nitro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is a structurally unique sulfonamide derivative featuring a spirocyclic azaspirooctane core and a nitro-substituted aromatic ring. Its hybrid architecture offers potential for selective binding interactions, making it a promising candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors requiring rigid, sterically defined scaffolds. The thiophene moiety further enhances its versatility in drug design.
![N-{6-azaspiro[2.5]octan-1-yl}-4-nitro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide structure](https://www.kuujia.com/scimg/cas/2138082-37-6x500.png)
2138082-37-6 structure
Product name:N-{6-azaspiro[2.5]octan-1-yl}-4-nitro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide
N-{6-azaspiro[2.5]octan-1-yl}-4-nitro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-{6-azaspiro[2.5]octan-1-yl}-4-nitro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide
- EN300-1167279
- 2138082-37-6
-
- Inchi: 1S/C18H21N3O4S2/c22-21(23)15-1-3-16(4-2-15)27(24,25)20(12-14-5-10-26-13-14)17-11-18(17)6-8-19-9-7-18/h1-5,10,13,17,19H,6-9,11-12H2
- InChI Key: ARWKQYQALOKNPB-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)[N+](=O)[O-])(N(CC1=CSC=C1)C1CC21CCNCC2)(=O)=O
Computed Properties
- Exact Mass: 407.09734851g/mol
- Monoisotopic Mass: 407.09734851g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 647
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 132Ų
- XLogP3: 2.4
N-{6-azaspiro[2.5]octan-1-yl}-4-nitro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1167279-2.5g |
2138082-37-6 | 2.5g |
$2295.0 | 2023-05-26 | |||
Enamine | EN300-1167279-10.0g |
2138082-37-6 | 10g |
$5037.0 | 2023-05-26 | |||
Enamine | EN300-1167279-0.1g |
2138082-37-6 | 0.1g |
$1031.0 | 2023-05-26 | |||
Enamine | EN300-1167279-5.0g |
2138082-37-6 | 5g |
$3396.0 | 2023-05-26 | |||
Enamine | EN300-1167279-100mg |
2138082-37-6 | 100mg |
$1031.0 | 2023-10-03 | |||
Enamine | EN300-1167279-10000mg |
2138082-37-6 | 10000mg |
$5037.0 | 2023-10-03 | |||
Enamine | EN300-1167279-500mg |
2138082-37-6 | 500mg |
$1124.0 | 2023-10-03 | |||
Enamine | EN300-1167279-5000mg |
2138082-37-6 | 5000mg |
$3396.0 | 2023-10-03 | |||
Enamine | EN300-1167279-0.05g |
2138082-37-6 | 0.05g |
$983.0 | 2023-05-26 | |||
Enamine | EN300-1167279-0.5g |
2138082-37-6 | 0.5g |
$1124.0 | 2023-05-26 |
N-{6-azaspiro[2.5]octan-1-yl}-4-nitro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide Related Literature
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
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4. Book reviews
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
2138082-37-6 (N-{6-azaspiro[2.5]octan-1-yl}-4-nitro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide) Related Products
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